molecular formula C9H8BrF2NO B3033582 2-bromo-N-(2,4-difluorophenyl)propanamide CAS No. 1071627-99-0

2-bromo-N-(2,4-difluorophenyl)propanamide

Cat. No. B3033582
CAS RN: 1071627-99-0
M. Wt: 264.07
InChI Key: LBYJGXWJARKHGQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The melting point of “2-bromo-N-(2,4-difluorophenyl)propanamide” is between 170-176 °C, and its solubility in water is 0.0014 mg/mL. The compound has a boiling point of 809.9 °C and a density of 1.557 g/cm³ at 20°C.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated molecules have garnered significant interest in medicinal chemistry due to their unique properties. Fo24, with its trifluorinated benzamide structure, presents opportunities for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. The presence of fluorine atoms can enhance metabolic stability, alter pharmacokinetics, and influence receptor binding affinity .

Crystallography and Structural Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It belongs to the space group Pn (No. 7). Both aromatic rings are effectively coplanar, forming an intramolecular contact with an ortho-F atom. Understanding its crystal packing and intermolecular interactions aids in designing new materials or optimizing existing ones .

Hydrogen Bonding Studies

Fo24 exhibits 1D amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions contribute to its crystal packing. Investigating these hydrogen bonding patterns provides insights into molecular recognition and self-assembly processes .

Fluorine Chemistry

Fo24’s trifluorinated structure sets it apart from more common difluorinated and tetrafluorinated analogues. Researchers study its reactivity, stability, and synthetic pathways. Fluorine substitution can significantly impact a compound’s properties, making Fo24 an interesting candidate for further exploration .

Computational Chemistry

Theoretical calculations, such as density functional theory (DFT), can predict Fo24’s electronic properties, vibrational frequencies, and thermodynamic stability. Researchers use computational tools to understand its behavior in different environments and predict its reactivity .

Materials Science

Fo24’s crystal stacking contacts and molecular arrangement contribute to its overall stability. Investigating its behavior under different conditions (e.g., temperature, pressure) informs materials design. Researchers explore its potential as a building block for functional materials, such as organic semiconductors or luminescent compounds .

These applications highlight the versatility of Fo24 and its relevance in various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

Safety And Hazards

When handling “2-bromo-N-(2,4-difluorophenyl)propanamide”, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJGXWJARKHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,4-difluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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